molecular formula C8H8ClNO3S B13542348 Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate CAS No. 2825005-27-2

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate

Cat. No.: B13542348
CAS No.: 2825005-27-2
M. Wt: 233.67 g/mol
InChI Key: PVEMBMJLLYDMAU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: is a chemical compound with the following structure:

CH3C(O)CH2C(O)OCH2CH3\text{CH}_3\text{C(O)CH}_2\text{C(O)OCH}_2\text{CH}_3 CH3​C(O)CH2​C(O)OCH2​CH3​

It belongs to the thiazole family and contains an ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes:

The synthesis of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate involves the reaction of 2-chloro-1,3-thiazole-4-carbaldehyde with ethyl acetoacetate . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.

Reaction Conditions:

  • Reactants: 2-chloro-1,3-thiazole-4-carbaldehyde and ethyl acetoacetate
  • Solvent: Typically anhydrous ethanol or another suitable solvent
  • Catalyst: Basic conditions (such as sodium ethoxide)
  • Temperature: Room temperature or slightly elevated
  • Workup: Isolation and purification of the product

Industrial Production:

While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.

Chemical Reactions Analysis

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

Common reagents and conditions depend on the specific transformation desired.

Scientific Research Applications

Chemistry:

    Building Block: It serves as a building block for the synthesis of more complex molecules.

    Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.

Biology and Medicine:

    Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.

    Drug Development: Researchers explore its potential as a scaffold for drug design.

Industry:

    Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

While there are related thiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and ester functionality.

Similar Compounds

  • 2-Chloro-1,3-thiazole-4-carbaldehyde
  • Ethyl 2-chlorothiazole-4-carboxylate

Properties

CAS No.

2825005-27-2

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3

InChI Key

PVEMBMJLLYDMAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CSC(=N1)Cl

Origin of Product

United States

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